

3,5-Dibromophenylacetic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,5-Dibromophenylacetic acid

Cat. No.: B031679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromophenylacetic acid**, a halogenated aromatic compound with applications in biological research, particularly in the study of receptor activity. This document details its chemical identity, physicochemical properties, plausible synthetic routes with experimental protocols, and its role in drug discovery, focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Core Compound Information

CAS Number: 188347-49-1

3,5-Dibromophenylacetic acid is a derivative of phenylacetic acid with two bromine substituents on the phenyl ring. These halogen atoms significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,5-Dibromophenylacetic acid**. Due to limited availability of experimental data for some properties, computed values are included and specified as such.

Property	Value	Source
Molecular Formula	C ₈ H ₆ Br ₂ O ₂	ChemicalBook[1]
Molecular Weight	293.94 g/mol	Calculated
Appearance	White to off-white solid	Assumed based on related compounds
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
XLogP3-AA	3.5 (Computed)	PubChem

For comparison, the properties of the related compound, 3,5-dibromobenzoic acid, are provided in the table below.

Property	Value	Source
CAS Number	618-58-6	Cheméo[2]
Molecular Weight	279.91 g/mol	Cheméo[2]
Melting Point	218-220 °C	Sigma-Aldrich
logPoct/wat	2.910 (Computed)	Cheméo[2]
log10WS	-3.86 (Computed)	Cheméo[2]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3,5-Dibromophenylacetic acid** is not readily available in the literature, its synthesis can be achieved through established methods for the preparation of phenylacetic acid derivatives. Below are two plausible and detailed experimental protocols.

Method 1: Hydrolysis of 3,5-Dibromobenzyl Cyanide

This is a classic and reliable method for the synthesis of phenylacetic acids.

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromobenzyl cyanide (1.0 eq), water (10.0 eq), and concentrated sulfuric acid (5.0 eq).
- **Reaction:** Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
- **Isolation:** The **3,5-Dibromophenylacetic acid** will precipitate as a solid. Collect the solid by vacuum filtration.
- **Purification:** Wash the crude product with cold water to remove any remaining acid. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the purified product.

Method 2: Willgerodt-Kindler Reaction of 3,5-Dibromoacetophenone

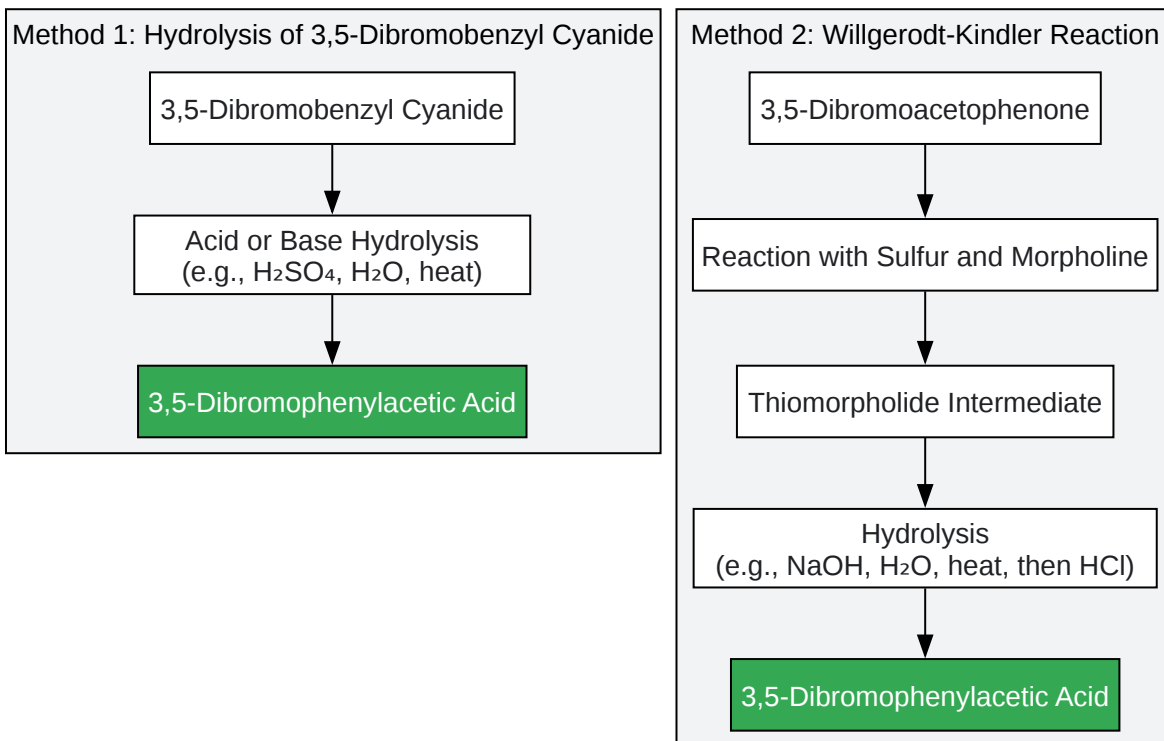
This method allows for the conversion of an acetophenone to a phenylacetic acid.

Experimental Protocol:

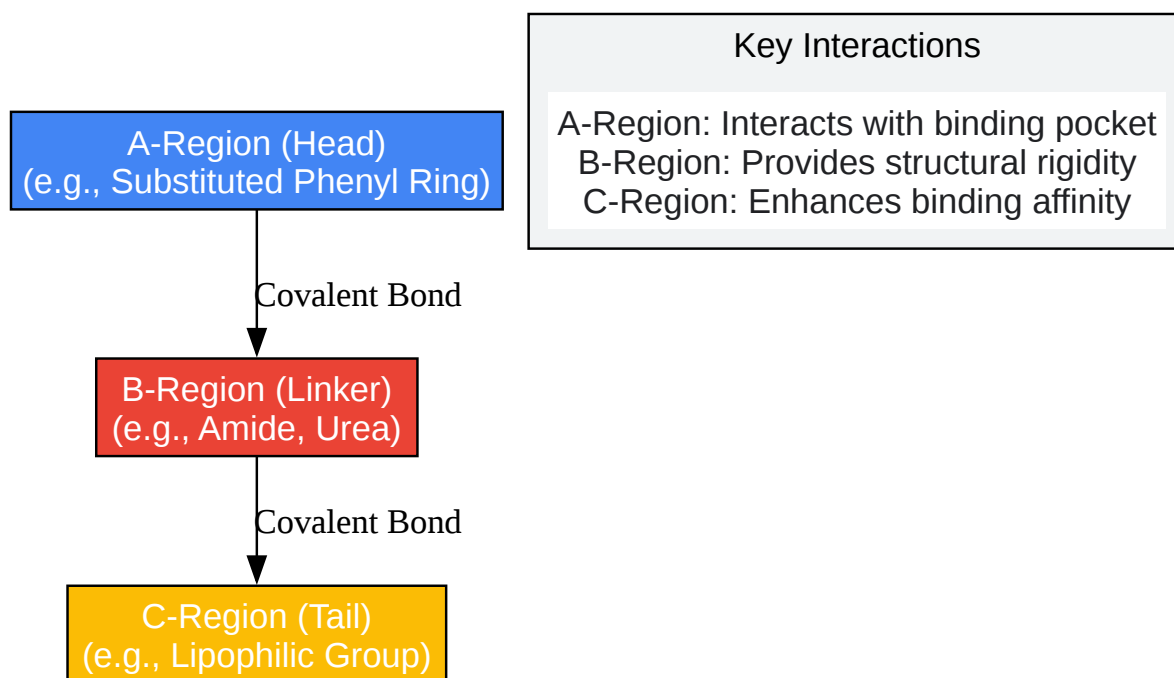
- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, combine 3,5-dibromoacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
- **Reaction:** Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

- Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
- Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
- Isolation and Purification: The **3,5-Dibromophenylacetic acid** will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.[3]

Synthesis Workflow for 3,5-Dibromophenylacetic Acid



General Pharmacophore for TRPV1 Antagonists



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References

- 1. 3,5-DIBROMOPHENYLACETIC ACID | 188347-49-1 [chemicalbook.com]
- 2. 3,5-Dibromobenzoic acid (CAS 618-58-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. benchchem.com [benchchem.com]
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